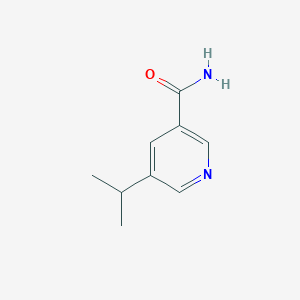
Octahydro-1H-4,7-methanoisoindol-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-azatricyclo[5210,2,6]decan-10-ol hydrochloride is a complex organic compound characterized by a rigid tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride typically involves multiple steps. One common method starts with the preparation of a chiral, N-Boc-protected ketone intermediate. This intermediate is synthesized from inexpensive endo-carbic anhydride through a series of reactions, including enantioselective synthesis, which ensures the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as ketones or aldehydes.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to be due to its ability to disrupt cell membrane permeability, leading to cell death . In antiviral applications, it may inhibit viral replication by interfering with viral enzymes or receptors .
Comparison with Similar Compounds
4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride can be compared with other tricyclic compounds, such as:
4-azatricyclo[5.2.1.0,2,6]decan-8-one: This compound has a similar tricyclic structure but differs in its functional groups, leading to different chemical properties and applications.
10-(diphenylmethylene)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This derivative has shown significant antimicrobial and antiviral activities, highlighting the potential of tricyclic structures in medicinal chemistry.
The uniqueness of 4-azatricyclo[5.2.1.0,2,6]decan-10-ol hydrochloride lies in its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
4-azatricyclo[5.2.1.02,6]decan-10-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-9-5-1-2-6(9)8-4-10-3-7(5)8;/h5-11H,1-4H2;1H |
InChI Key |
LNPZXJUUIVMGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CNCC3C1C2O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Copper(2+) bis(1-chloro-3-{[(5-iodoquinolin-8-yl)oxy]carbonyl}naphthalen-2-olate)](/img/structure/B13653337.png)




![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
